molecular formula C23H27N3O2S B2927447 2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(3-methylphenyl)acetamide CAS No. 877657-85-7

2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(3-methylphenyl)acetamide

Cat. No. B2927447
CAS RN: 877657-85-7
M. Wt: 409.55
InChI Key: JTCRCFXKLYZTFK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the indole scaffold, which is a prevalent structure in many bioactive compounds . The compound also contains a diethylamino group and an acetamide group.


Physical And Chemical Properties Analysis

The compound is a synthetic compound with a molecular weight of 437.6. Other physical and chemical properties such as boiling point, melting point, and solubility are not explicitly mentioned in the available resources.

Future Directions

The development of new antibacterial agents that have a mechanism of action different from traditional antibiotics is a key area of research . Compounds with structures similar to this one could potentially be explored for their antimicrobial activity and other therapeutic applications.

properties

IUPAC Name

N,N-diethyl-2-[3-[2-(3-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-4-25(5-2)23(28)15-26-14-21(19-11-6-7-12-20(19)26)29-16-22(27)24-18-10-8-9-17(3)13-18/h6-14H,4-5,15-16H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCRCFXKLYZTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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